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molecular formula C6H4ClN3 B1265687 1-Azido-4-chlorobenzene CAS No. 3296-05-7

1-Azido-4-chlorobenzene

Cat. No. B1265687
M. Wt: 153.57 g/mol
InChI Key: HZVGOEUGZJFTNN-UHFFFAOYSA-N
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Patent
US04223032

Procedure details

Reaction of p-chlorophenyl azide (7.48 g; 0.0487 mole) with ethyl cyanoacetate (5.5 g; 0.0487 mole) as described in example 1a gave 10.057 g (81%) of the triazole of mp (ethanol) 162-164° C. (lit mp 165-167° C.; Ger Offen No. 2,009,134[1970]) (Found; C, 49.78; H, 4.31; N, 21.15; C11H11CIN4O2 requires; C, 49.54; H, 4.16; N, 21.01%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N+:9]=[N-:10])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>C(O)C>[NH2:12][C:11]1[N:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[N:10][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.48 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=[N+]=[N-]
Name
Quantity
5.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NN1C1=CC=C(C=C1)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.057 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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